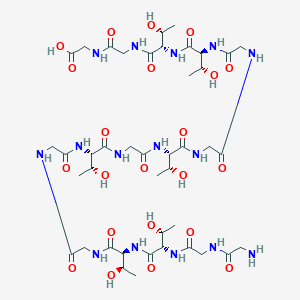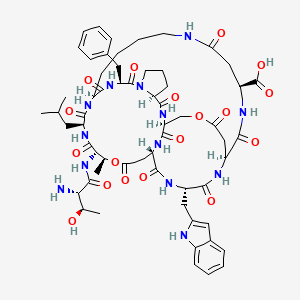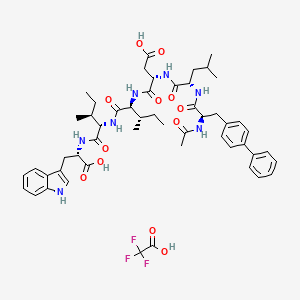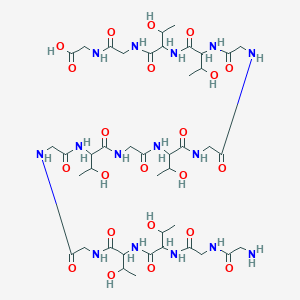![molecular formula C24H21F2N3O4S B10837843 4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide](/img/structure/B10837843.png)
4-[4-({[(1R,1aR,7bR)-4,7-Difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]carbamoyl}amino)phenoxy]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MIV-170 is a phenylethylthioureathiazole-based non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown significant efficacy against wild-type Human Immunodeficiency Virus (HIV) and HIV strains resistant to other NNRTIs used in clinical settings . This compound has been developed and studied for its potential use in preventing HIV transmission and treating HIV infections .
Preparation Methods
The synthesis of MIV-170 involves several steps, starting with the preparation of the phenylethylthioureathiazole core structure. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the cyclization of a suitable precursor, such as a thiourea derivative, with an appropriate haloketone.
Introduction of the phenylethyl group: This step involves the alkylation of the thiazole ring with a phenylethyl halide under basic conditions.
Final modifications: Additional functional groups may be introduced to enhance the compound’s activity and selectivity.
Industrial production methods for MIV-170 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
MIV-170 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: MIV-170 can undergo nucleophilic substitution reactions, particularly at the phenylethyl group, leading to various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a model compound for studying the interactions of NNRTIs with HIV reverse transcriptase.
Biology: For understanding the mechanisms of HIV resistance and developing new strategies to overcome it.
Industry: In the development of topical microbicides for preventing HIV transmission.
Mechanism of Action
MIV-170 exerts its effects by binding to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing the replication of the virus . The compound binds to a specific site on the enzyme, causing conformational changes that reduce its ability to synthesize viral DNA . This mechanism involves interactions with key amino acid residues in the enzyme’s active site, leading to a high affinity and slow dissociation rate .
Comparison with Similar Compounds
MIV-170 is compared with other NNRTIs such as efavirenz, nevirapine, and delavirdine. It has been found to have a faster association and slower dissociation rate, resulting in higher affinity and potency . Similar compounds include:
Efavirenz: Another NNRTI used in the treatment of HIV.
Nevirapine: An NNRTI with a different binding profile and resistance pattern.
Delavirdine: An older NNRTI with lower potency compared to MIV-170.
MIV-170’s uniqueness lies in its tight binding to the reverse transcriptase enzyme and its efficacy against resistant HIV strains .
Properties
Molecular Formula |
C24H21F2N3O4S |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-[(1R,1aR,7bR)-4,7-difluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl]-3-[4-(4-sulfamoylphenoxy)phenyl]urea |
InChI |
InChI=1S/C24H21F2N3O4S/c25-19-11-12-20(26)21-17(19)9-10-18-22(21)23(18)29-24(30)28-13-1-3-14(4-2-13)33-15-5-7-16(8-6-15)34(27,31)32/h1-8,11-12,18,22-23H,9-10H2,(H2,27,31,32)(H2,28,29,30)/t18-,22-,23-/m1/s1 |
InChI Key |
FRIDRXJGZVLPIQ-SXSPYAJSSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2[C@H]3[C@@H]1[C@H]3NC(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)S(=O)(=O)N)F)F |
Canonical SMILES |
C1CC2=C(C=CC(=C2C3C1C3NC(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)S(=O)(=O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)



![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
![2-[[5-(Diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10837798.png)
![2-methylpropyl (3R,4aS,6R,8aR)-6-[2-(2H-tetrazol-5-yl)phenoxy]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate;hydrochloride](/img/structure/B10837800.png)
![3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid](/img/structure/B10837802.png)
![1-[2-(Trifluoromethyl)phenyl]-3-butyl-4-[2'-[(tert-butoxycarbonyl)sulfamoyl]-4-biphenylylmethyl]-1H-1,2,4-triazole-5(4H)-one](/img/structure/B10837805.png)
![2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate](/img/structure/B10837807.png)
![17-(Hydroxymethyl)-18-oxa-4,14,22-triazahexacyclo[20.6.1.17,14.02,6.08,13.023,28]triaconta-1(29),2(6),7(30),8,10,12,23,25,27-nonaene-3,5-dione](/img/structure/B10837815.png)

![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837846.png)
